Methyl (3-fluorobenzyl)alaninate
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Overview
Description
Methyl (3-fluorobenzyl)alaninate: is an organic compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is characterized by the presence of a fluorobenzyl group attached to an alaninate moiety, making it a derivative of alanine. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl (3-fluorobenzyl)alaninate typically involves the esterification of alanine with 3-fluorobenzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent .
Industrial Production Methods:
The use of automated reactors and continuous flow systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (3-fluorobenzyl)alaninate can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atom in the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl (3-fluorobenzyl)alaninate is primarily used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in studies involving:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Investigating the effects of fluorinated compounds on biological systems.
Medicinal Chemistry: Exploring potential therapeutic applications and drug development.
Material Science: Developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (3-fluorobenzyl)alaninate involves its interaction with various molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active alanine derivative, which can participate in metabolic processes .
Comparison with Similar Compounds
- Methyl (3-chlorobenzyl)alaninate
- Methyl (3-bromobenzyl)alaninate
- Methyl (3-iodobenzyl)alaninate
Comparison:
Methyl (3-fluorobenzyl)alaninate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro, bromo, and iodo counterparts .
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl 2-[(3-fluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-8(11(14)15-2)13-7-9-4-3-5-10(12)6-9/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
XRSUDUGDFPDERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.